4-oxo-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4H-chromene-2-carboxamide
Description
4-oxo-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4H-chromene-2-carboxamide is a synthetic coumarin derivative characterized by a 4H-chromene-2-carboxamide core substituted with a thiophene-pyrazole-ethyl moiety. The compound integrates two heterocyclic systems: a pyrazole ring at position 3 of the thiophene and an ethyl linker connecting the pyrazole to the carboxamide group.
Properties
IUPAC Name |
4-oxo-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]chromene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c23-16-11-18(25-17-4-2-1-3-14(16)17)19(24)20-7-9-22-8-5-15(21-22)13-6-10-26-12-13/h1-6,8,10-12H,7,9H2,(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFFUTSRFGVGAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCCN3C=CC(=N3)C4=CSC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-oxo-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4H-chromene-2-carboxamide is a heterocyclic organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. Characterized by a chromene core, a pyrazole ring, and a thiophene moiety, this compound exhibits potential applications in treating various diseases, including cancer and infections.
Molecular Structure
The molecular formula of the compound is , with a molecular weight of 365.41 g/mol. The structure is notable for its unique combination of functional groups which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H15N3O3S |
| Molecular Weight | 365.41 g/mol |
| Structure | Structure |
Antimicrobial Activity
Research indicates that This compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens, with minimum inhibitory concentration (MIC) values indicating potent bactericidal activity.
Key Findings:
- The compound showed MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis.
- It inhibited biofilm formation, which is crucial for bacterial resistance mechanisms .
Anticancer Properties
The anticancer potential of this compound has been explored through various assays that assess cytotoxicity against cancer cell lines. Notably, it has been tested against the MCF-7 breast cancer cell line.
Cytotoxicity Results:
- The compound exhibited IC50 values indicating moderate cytotoxic effects, suggesting its potential as a therapeutic agent in oncology .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, the compound has shown anti-inflammatory properties. It has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammatory processes.
Mechanism of Action:
- The inhibition of COX enzymes was attributed to the structural features of the compound, facilitating interactions with enzyme active sites .
Mechanistic Studies
Molecular docking studies have provided insights into the interaction of This compound with biological targets. These studies suggest that the compound may act through competitive inhibition mechanisms, where it competes with natural substrates for binding sites on enzymes involved in disease pathways.
Case Studies and Comparative Analysis
Comparative studies with structurally similar compounds reveal that This compound stands out due to its unique structural arrangement which enhances its reactivity and biological activity.
| Compound Name | Biological Activity |
|---|---|
| N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide | Antimicrobial |
| N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-[2-methyl... | Anti-inflammatory |
| 7-Methyl-N-{1-[thiophen-2-ylmethyl]-1H-pyrazol-5-y}-4H-chromene -2-carboxamide | Anticancer |
Scientific Research Applications
Biological Activities
Research indicates that 4-oxo-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4H-chromene-2-carboxamide exhibits a range of biological activities:
Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial activity against various pathogens. It has been tested against bacteria such as Escherichia coli and Staphylococcus aureus, demonstrating significant inhibitory effects. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent.
Anticancer Activity
Preliminary investigations into the anticancer properties reveal that this compound can induce cytotoxic effects in several cancer cell lines. For instance, studies have reported that it exhibits selective cytotoxicity against human breast cancer cells (e.g., MCF-7), suggesting its potential as a chemotherapeutic agent.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it may modulate cytokine production and reduce inflammation markers in cell culture models, which could be beneficial in treating inflammatory diseases.
Case Studies
Several studies have documented the applications of this compound:
Study 1: Antimicrobial Activity Evaluation
A study evaluated the antimicrobial efficacy of this compound against common bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
Study 2: Cytotoxicity Against Cancer Cells
In vitro studies assessed the cytotoxic effects on MCF-7 breast cancer cells.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 25 | 60 |
| 50 | 30 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Modifications
The target compound shares structural motifs with several coumarin and heterocyclic derivatives. Below is a comparative analysis based on substituents, molecular features, and reported activities:
Table 1: Structural and Functional Comparison of Analogues
*Calculated based on molecular formula C₂₀H₁₇N₃O₃S.
Analysis of Structural Differences and Implications
Heterocyclic Systems :
- The target compound’s pyrazole-thiophene system (vs. triazole in or benzothiazole in ) may enhance π-π stacking interactions due to aromaticity, while reducing hydrogen-bonding capacity compared to triazoles.
- The imidazole derivative in incorporates a nitro group, which is electron-withdrawing and could enhance antibacterial activity but increase toxicity risks.
Electron-Deficient Groups :
- The trifluoromethyl-benzothiazole group in introduces strong electronegativity, likely improving metabolic stability but possibly reducing solubility.
Crystallographic Data :
- The pyrazol-3(2H)-one derivative in was analyzed using crystallographic methods (e.g., SHELX ), highlighting the role of structural data in understanding conformational preferences.
Preparation Methods
Route 1: Cyclization of 1-(2-Hydroxyphenyl)propane-1,3-diones
The chromene scaffold is synthesized via cyclodehydration of 1-(2-hydroxyphenyl)propane-1,3-dione derivatives (Fig. 1A):
Route 2: Oxidative Cyclization of 2'-Hydroxychalcones
Alternative methodology using iodobenzene diacetate (IBD) as oxidant:
$$ \text{2'-Hydroxychalcone} \xrightarrow{\text{IBD (1.2 eq), DMSO, 80°C}} \text{Chromene-2-carboxylic acid} $$
Advantages:
Pyrazole-Ethylamine Sidechain Preparation
Thiophene-Substituted Pyrazole Synthesis
The 3-(thiophen-3-yl)-1H-pyrazole is prepared via cyclocondensation (Fig. 1B):
- Hydrazine cyclization :
$$ \text{Thiophene-3-carbaldehyde} + \text{Ethyl acetoacetate} \xrightarrow{\text{Hydrazine hydrate, EtOH}} \text{3-(Thiophen-3-yl)-1H-pyrazole} $$
Conditions:
N-Alkylation :
$$ \text{Pyrazole} + \text{1,2-Dibromoethane} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{1-(2-Bromoethyl)-3-(thiophen-3-yl)-1H-pyrazole} $$
Key parameters:Amination :
$$ \text{Bromo intermediate} \xrightarrow{\text{NaN}3, \text{THF/H}2\text{O}} \text{2-(3-(Thiophen-3-yl)-1H-pyrazol-1-yl)ethylamine} $$
Yield: 62%
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
Standard protocol using EDCl/HOBt:
$$ \text{Chromene-2-carboxylic acid} + \text{Pyrazole-ethylamine} \xrightarrow{\text{EDCl (1.5 eq), HOBt (1 eq), DMF}} \text{Target compound} $$
Optimized conditions:
Mixed Anhydride Method
Alternative approach for moisture-sensitive cases:
$$ \text{Acid chloride} + \text{Isobutyl chloroformate} \xrightarrow{\text{TEA, THF}} \text{Mixed anhydride} \xrightarrow{\text{Amine}} \text{Product} $$
Advantages:
Comparative Analysis of Synthetic Routes
| Parameter | Chromene Route 1 | Chromene Route 2 | Pyrazole Synthesis | Coupling Method |
|---|---|---|---|---|
| Yield (%) | 74 | 81 | 62 | 78 |
| Reaction Time (hr) | 6 | 2.5 | 5.5 | 8 |
| Purification | Column | Recrystallization | Distillation | Precipitation |
| Scalability | Moderate | High | Limited | High |
Structural Characterization Data
Spectroscopic Features
Mass Spectrometry
Process Optimization Considerations
Green Chemistry Approaches
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification methods for 4-oxo-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4H-chromene-2-carboxamide?
- Answer : The synthesis typically involves multi-step reactions, starting with the condensation of chromene-2-carboxylic acid derivatives with aminopyrazole intermediates. Key steps include nucleophilic substitution and carboxamide bond formation. Reaction progress is monitored via Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) . Purification often employs flash column chromatography using gradients of ethyl acetate/hexane. Final compounds are characterized via NMR, IR, and mass spectrometry to confirm structural integrity .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Answer :
- 1H/13C NMR : To confirm proton and carbon environments, particularly the thiophene and pyrazole moieties.
- X-ray crystallography : For absolute configuration determination (e.g., bond angles and dihedral angles in heterocyclic cores) .
- FT-IR : To validate carbonyl (C=O) and amide (N-H) functional groups.
- High-Resolution Mass Spectrometry (HRMS) : For molecular ion verification.
Q. How can researchers assess the compound's preliminary biological activity?
- Answer : Standard assays include:
- Antimicrobial screening : Agar diffusion or microdilution assays against Gram-positive/negative bacteria and fungi.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values.
- Enzyme inhibition : Kinase or protease inhibition studies using fluorometric/colorimetric substrates.
- Data interpretation : Compare results to structurally similar compounds (e.g., chromene-pyrazole hybrids with reported anticancer activity ).
Advanced Research Questions
Q. How can computational modeling optimize the synthesis and reactivity of this compound?
- Answer :
- Reaction path prediction : Use quantum chemical calculations (e.g., DFT) to model transition states and energy barriers for key steps like pyrazole ring formation .
- Molecular docking : Predict binding affinities to biological targets (e.g., kinases) to prioritize experimental testing.
- Solvent effects : Simulate solvent interactions (e.g., DMF vs. THF) to optimize reaction yields.
- Tools : Gaussian, ORCA, or AutoDock for simulations .
Q. What strategies resolve contradictions in biological activity data across studies?
- Answer :
- Standardized assays : Replicate experiments under controlled conditions (e.g., pH, temperature, cell passage number).
- Orthogonal validation : Combine in vitro assays with ex vivo models (e.g., tissue explants) or in silico predictions.
- Structure-Activity Relationship (SAR) analysis : Modify substituents (e.g., thiophene vs. furan) to isolate contributing factors .
- Meta-analysis : Compare datasets from analogous compounds (e.g., benzothiazole-carboxamides with overlapping targets ).
Q. How can researchers design derivatives to enhance potency or reduce toxicity?
- Answer :
- Bioisosteric replacement : Substitute the thiophene ring with selenophene or pyridine to modulate electronic effects.
- Prodrug strategies : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability.
- Toxicity screening : Use zebrafish or murine models to evaluate hepatotoxicity and cardiotoxicity early in development.
- Example : Derivatives of dihydropyridine-carboxamides showed improved antiviral profiles via fluorine substitution .
Methodological Challenges and Solutions
Q. What are common pitfalls in synthesizing heterocyclic carboxamides, and how are they mitigated?
- Answer :
- Challenge : Low yields in cyclization steps due to steric hindrance.
- Solution : Optimize reaction temperature and use microwave-assisted synthesis to accelerate kinetics .
- Challenge : Byproduct formation during amide coupling.
- Solution : Use coupling agents like HATU or EDCI with DMAP catalysis to enhance selectivity .
Q. How to validate target engagement in mechanistic studies?
- Answer :
- Pull-down assays : Use biotinylated probes to isolate protein targets from cell lysates.
- Cellular thermal shift assays (CETSA) : Monitor thermal stability changes in target proteins upon compound binding.
- CRISPR/Cas9 knockouts : Confirm phenotype rescue in target-deficient cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
